Cas no 2383809-36-5 (1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene)

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene 化学的及び物理的性質
名前と識別子
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- 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene
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- インチ: 1S/C9H10BrFO/c1-3-12-9-6(2)8(11)5-4-7(9)10/h4-5H,3H2,1-2H3
- InChIKey: ANSVGVKSGCPCDS-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C)=C1OCC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- XLogP3: 3.4
- トポロジー分子極性表面積: 9.2
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022JFB-1g |
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene |
2383809-36-5 | 95% | 1g |
$417.00 | 2025-02-13 | |
Aaron | AR022JFB-500mg |
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene |
2383809-36-5 | 95% | 500mg |
$313.00 | 2025-02-13 |
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzeneに関する追加情報
Introduction to 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene (CAS No. 2383809-36-5)
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 2383809-36-5, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic heterocyclic compound features a unique structural arrangement that makes it a valuable intermediate in the development of various chemical entities, particularly in medicinal chemistry. The presence of bromine, ethoxy, fluoro, and methyl substituents on the benzene ring imparts distinct reactivity and functional properties, making it a versatile building block for synthesizing more complex molecules.
The compound's molecular structure consists of a benzene core substituted with a bromine atom at the 1-position, an ethoxy group at the 2-position, a fluoro atom at the 4-position, and a methyl group at the 3-position. This specific substitution pattern enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many drug molecules. The electron-withdrawing nature of the fluoro group and the electron-donating effects of the ethoxy and methyl groups contribute to an intricate balance of electronic properties, influencing both reactivity and stability.
In recent years, 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene has garnered attention in the pharmaceutical industry due to its role as a precursor in the synthesis of novel therapeutic agents. For instance, researchers have explored its application in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom serves as an excellent handle for palladium-catalyzed reactions, enabling the introduction of diverse functional groups while maintaining regioselectivity. This has been particularly useful in generating analogs with enhanced binding affinity to biological targets.
Moreover, the fluoro substituent has been increasingly recognized for its impact on pharmacokinetic properties, such as metabolic stability and bioavailability. Compounds incorporating fluorine atoms often exhibit improved pharmacological profiles due to their ability to modulate lipophilicity and hydrogen bonding interactions. The ethoxy group further contributes to these properties by influencing solubility and interaction with biological membranes. Together, these substituents make 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene a compelling candidate for further derivatization.
Recent advancements in computational chemistry have also highlighted the potential of this compound in virtual screening campaigns. Molecular modeling studies suggest that derivatives of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene can be designed to interact with specific protein pockets, offering opportunities for developing targeted therapies. For example, modifications at the 5-position or introduction of additional heterocycles could yield compounds with novel mechanisms of action against resistant pathogens or diseases.
The synthesis of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps often include halogenation reactions to introduce the bromine atom, followed by nucleophilic substitution or etherification to incorporate the ethoxy group. The fluorination step can be achieved through various methods, including electrochemical fluorination or metal-catalyzed cross-coupling reactions involving fluorinated reagents. Each synthetic step must be carefully optimized to ensure high yield and purity, as impurities can significantly affect downstream applications.
In industrial settings, process chemists focus on developing scalable synthetic routes that minimize waste and enhance cost-efficiency. Continuous flow chemistry has emerged as a promising approach for producing 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene, offering advantages such as improved reaction control and reduced solvent consumption. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.
The role of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are found in certain herbicides and pesticides due to their ability to disrupt biological pathways in pests while maintaining selectivity. Additionally, its derivatives serve as ligands or catalysts in various chemical transformations, underscoring its broad utility across multiple disciplines.
As research continues to uncover new applications for this compound, collaborations between academia and industry will be crucial in translating laboratory findings into practical solutions. The integration of high-throughput screening technologies with traditional synthetic methodologies will accelerate the discovery pipeline for novel derivatives of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene, potentially leading to breakthroughs in drug discovery and material science.
In conclusion,1-Bromo-2-ethoxy-4-fluoro-(CAS No: 2383809 -36 -5) is a multifaceted compound with significant potential across pharmaceuticals, agrochemicals,and specialty chemical industries Its unique structural features make it an indispensable intermediate for synthesizing complex molecules with tailored properties Further exploration into its applications will undoubtedly yield innovative solutions that address global challenges in health care sustainability
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